2-Bromo-4-methoxy-1,3-thiazole
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Overview
Description
2-Bromo-4-methoxy-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 2-position and a methoxy group at the 4-position. Thiazoles are known for their aromaticity and are widely used in various fields due to their unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II .
Mode of Action
For example, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-1,3-thiazole typically involves the bromination of 4-methoxy-1,3-thiazole. One common method includes the reaction of 4-methoxy-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated thiazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-substituted-4-methoxy-1,3-thiazoles.
Oxidation Reactions: Products include this compound sulfoxides and sulfones.
Reduction Reactions: Products include 4-methoxy-1,3-thiazole.
Scientific Research Applications
2-Bromo-4-methoxy-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and photographic sensitizers.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-4-methoxy-1,3-thiazole: Similar structure but with a chlorine atom instead of a bromine atom.
4-Methoxy-1,3-thiazole: Lacks the bromine substitution at the 2-position.
Uniqueness
2-Bromo-4-methoxy-1,3-thiazole is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents can enhance its utility in various synthetic and research applications compared to its analogs.
Properties
IUPAC Name |
2-bromo-4-methoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c1-7-3-2-8-4(5)6-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZSBVWESQQMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121583-56-9 |
Source
|
Record name | 2-bromo-4-methoxy-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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